N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both pyridine and pyridazinone moieties, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-6-5-9-16(19-13)20-17(23)12-22-18(24)11-10-15(21-22)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYTLOPVPAZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Pyridine Moiety: The pyridine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyridazinone core.
Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone or pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different heterocyclic cores.
Uniqueness
N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific combination of pyridine, pyridazinone, and phenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article summarizes the compound's structure, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical formula for this compound is . The compound features a pyridazine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
1. Enzyme Inhibition
Research indicates that derivatives of pyridazine compounds exhibit potent inhibitory activities against various enzymes, including cyclooxygenases (COX) and carbonic anhydrases (CA). The inhibition constants (K) for related compounds have been reported in the low nanomolar range:
| Compound | Target Enzyme | K (nM) |
|---|---|---|
| 5a | hCA II | 5.3 |
| 7f | hCA IX | 6.4 |
| 3 | hCA XII | 5.3 |
These values suggest that this compound could possess similar inhibitory properties, potentially making it useful as an anti-inflammatory agent or in cancer treatment .
2. Anti-inflammatory Effects
Pyridazine derivatives have shown promising anti-inflammatory effects through COX inhibition. For instance, a study demonstrated that certain pyridazine-based compounds displayed selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index for some derivatives was significantly higher than traditional NSAIDs like indomethacin .
Case Studies
Several studies have investigated the biological activity of pyridazine derivatives, including this compound:
- In Vivo Anti-inflammatory Study : In a controlled experiment, a derivative similar to this compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers and pain response compared to the control group .
- Cancer Cell Line Studies : Another study assessed the cytotoxic effects of pyridazine derivatives on various cancer cell lines, revealing that some compounds led to reduced cell viability and induced apoptosis in a dose-dependent manner .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
